molecular formula C14H14N2O4S B5434118 2-nitro-N-(1-phenylethyl)benzenesulfonamide

2-nitro-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B5434118
M. Wt: 306.34 g/mol
InChI Key: ZHYXXNPABNYAJK-UHFFFAOYSA-N
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Description

2-nitro-N-(1-phenylethyl)benzenesulfonamide is an organic compound characterized by the presence of a nitro group, a phenylethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(1-phenylethyl)benzenesulfonamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.

    Alkylation: The final step involves the alkylation of the sulfonamide with 1-phenylethyl bromide under basic conditions, typically using a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Reduction: 2-amino-N-(1-phenylethyl)benzenesulfonamide.

    Oxidation: Corresponding ketones or carboxylic acids from the phenylethyl group.

Scientific Research Applications

2-nitro-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-nitro-N-(1-phenylethyl)benzenesulfonamide depends on its application:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Antimicrobial Activity: The nitro group can undergo bioreduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-N-(2-phenylethyl)benzenesulfonamide: Similar structure but with a different position of the phenylethyl group.

    2-nitro-N-(1-phenylpropyl)benzenesulfonamide: Similar structure with an additional carbon in the alkyl chain.

Uniqueness

2-nitro-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research applications where precise molecular interactions are crucial.

Properties

IUPAC Name

2-nitro-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-11(12-7-3-2-4-8-12)15-21(19,20)14-10-6-5-9-13(14)16(17)18/h2-11,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYXXNPABNYAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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